N,N-dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide
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Overview
Description
N,N-dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with bromine and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide typically involves the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with dibenzylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N-dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Scientific Research Applications
N,N-dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial or antifungal properties.
Materials Science: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This can lead to the disruption of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
- N,N-dibenzyl-2-chloro-4,5-dimethylbenzenesulfonamide
- N,N-dibenzyl-2-fluoro-4,5-dimethylbenzenesulfonamide
- N,N-dibenzyl-2-iodo-4,5-dimethylbenzenesulfonamide
Comparison: N,N-dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine-substituted compound may exhibit different reactivity patterns in nucleophilic substitution reactions and may have distinct biological effects due to differences in size, electronegativity, and bond strength.
Properties
IUPAC Name |
N,N-dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO2S/c1-17-13-21(23)22(14-18(17)2)27(25,26)24(15-19-9-5-3-6-10-19)16-20-11-7-4-8-12-20/h3-14H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYSGVCZQZBYQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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